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molecular formula C9H5ClN2O2 B597098 8-Chloro-5-nitroisoquinoline CAS No. 156901-43-8

8-Chloro-5-nitroisoquinoline

Cat. No. B597098
M. Wt: 208.601
InChI Key: IFAMHAYSMRYQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842703B2

Procedure details

To a solution of 8-chloro-5-nitroisoquinoline (1 mmol) in acetic acid, zinc dust (10 mmol) was added. Reaction mixture was refluxed for 5 hours. Reaction mixture was cooled to room temperature and filtered through celite bed. Filtrate was concentrated under vacuum to afford the desired compound.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:12]([O-])=O)=[C:6]2[C:11]=1[CH:10]=[N:9][CH:8]=[CH:7]2>C(O)(=O)C.[Zn]>[Cl:1][C:2]1[C:11]2[CH:10]=[N:9][CH:8]=[CH:7][C:6]=2[C:5]([NH2:12])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
ClC=1C=CC(=C2C=CN=CC12)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
10 mmol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered through celite bed
CONCENTRATION
Type
CONCENTRATION
Details
Filtrate was concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=2C=CN=CC12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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